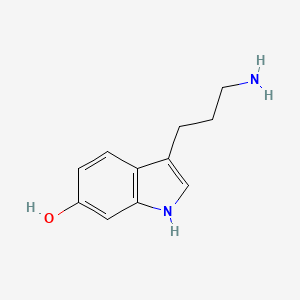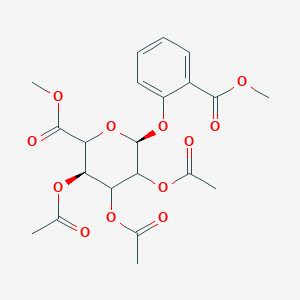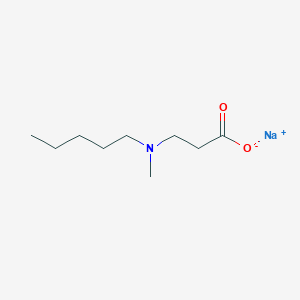![molecular formula C14H21Cl2N3O2 B13863597 4-Amino-3,5-dichloro-N-[2-(diethylamino)ethyl]-o-anisamide](/img/structure/B13863597.png)
4-Amino-3,5-dichloro-N-[2-(diethylamino)ethyl]-o-anisamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-3,5-dichloro-N-[2-(diethylamino)ethyl]-o-anisamide is a chemical compound with the molecular formula C14H21Cl2N3O2 and a molecular weight of 334.24 g/mol . It is known for its unique structure, which includes both amino and chloro substituents on a benzamide core, making it a compound of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3,5-dichloro-N-[2-(diethylamino)ethyl]-o-anisamide typically involves the reaction of 4-amino-3,5-dichlorobenzoyl chloride with 2-(diethylamino)ethylamine in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-3,5-dichloro-N-[2-(diethylamino)ethyl]-o-anisamide undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloro substituents can be reduced to form corresponding dechlorinated compounds.
Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOMe) or potassium thiolate (KSR).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while substitution reactions can produce a variety of substituted benzamides .
Applications De Recherche Scientifique
4-Amino-3,5-dichloro-N-[2-(diethylamino)ethyl]-o-anisamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 4-Amino-3,5-dichloro-N-[2-(diethylamino)ethyl]-o-anisamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Amino-3,5-dichloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide
- 4-Amino-3,5-dichloro-N-[2-(diethylamino)ethyl]-2-hydroxybenzamide
Uniqueness
4-Amino-3,5-dichloro-N-[2-(diethylamino)ethyl]-o-anisamide is unique due to its specific substitution pattern and the presence of both amino and chloro groups on the benzamide core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C14H21Cl2N3O2 |
|---|---|
Poids moléculaire |
334.2 g/mol |
Nom IUPAC |
4-amino-3,5-dichloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide |
InChI |
InChI=1S/C14H21Cl2N3O2/c1-4-19(5-2)7-6-18-14(20)9-8-10(15)12(17)11(16)13(9)21-3/h8H,4-7,17H2,1-3H3,(H,18,20) |
Clé InChI |
SEHADVWVUBOTQB-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCNC(=O)C1=CC(=C(C(=C1OC)Cl)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



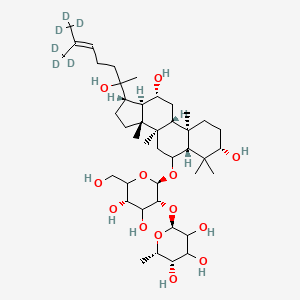
![N-(3-Morpholinopropyl)-2-(p-tolyl)benzo[d]imidazo[2,1-b]thiazole-7-carboxamide](/img/structure/B13863529.png)



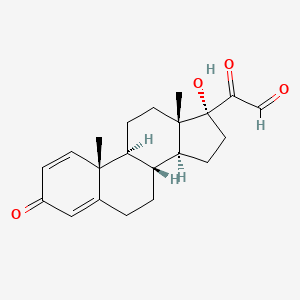
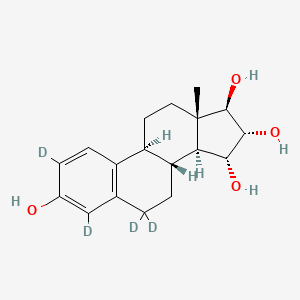
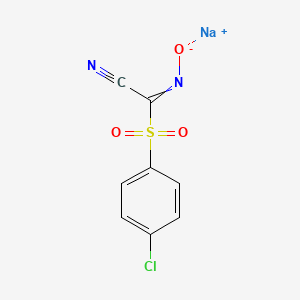
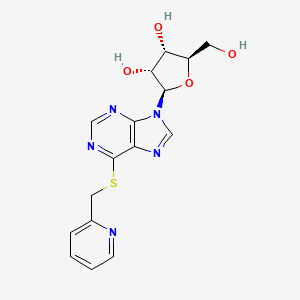
![(3S,13S)-3-hydroxy-13-methyl-2,3,4,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B13863603.png)
